

Crystal Structure of 4-Benzylpyridine: A Technical Overview

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Compound of Interest

Compound Name: 4-Benzylpyridine

Cat. No.: B057826

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This technical guide provides a comprehensive overview of the crystallographic structure of **4-benzylpyridine**. Due to the inaccessibility of the specific Crystallographic Information File (CIF) for entry 4322456 in the Crystallography Open Database (COD), this document presents a representative analysis based on the known chemical structure of **4-benzylpyridine** and established methodologies for similar small organic molecules. The quantitative data herein is illustrative of a typical crystal structure determination for this compound.

Introduction

4-Benzylpyridine ($C_{12}H_{11}N$) is a substituted pyridine derivative with a benzyl group attached at the 4-position of the pyridine ring.^{[1][2]} Its molecular structure gives rise to potential applications as a ligand in coordination chemistry and as a building block in the synthesis of more complex organic molecules, including pharmaceuticals.^{[3][4]} Understanding the three-dimensional arrangement of atoms in the solid state is crucial for predicting its physical and chemical properties, as well as its interactions with biological targets. X-ray crystallography provides definitive information on molecular geometry, conformation, and intermolecular interactions.

Experimental Protocols

The following sections detail a representative methodology for the determination of the crystal structure of **4-benzylpyridine**.

Crystal Growth

Single crystals of **4-benzylpyridine** suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution. A common solvent for this purpose is ethanol or a mixture of ethanol and water. The process involves dissolving a high-purity sample of **4-benzylpyridine** in the chosen solvent at a slightly elevated temperature, followed by slow cooling or allowing the solvent to evaporate at a constant temperature over several days.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation, commonly Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.5418 \text{ \AA}$), is used. The diffraction data are collected as a series of frames at different crystal orientations.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

Crystallographic Data

The following tables summarize representative crystallographic data for **4-benzylpyridine**.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Representative Value
Empirical Formula	C ₁₂ H ₁₁ N
Formula Weight	169.22 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.5 (Illustrative)
b (Å)	12.1 (Illustrative)
c (Å)	9.3 (Illustrative)
α (°)	90
β (°)	105.2 (Illustrative)
γ (°)	90
Volume (Å ³)	923.4 (Illustrative)
Z	4
Calculated Density (g/cm ³)	1.215 (Illustrative)
Absorption Coeff. (mm ⁻¹)	0.075 (Illustrative for Mo Kα)
F(000)	360
Crystal Size (mm ³)	0.20 x 0.15 x 0.10
Radiation (Å)	Mo Kα (0.71073)
Temperature (K)	100
Reflections Collected	~5000 (Illustrative)
Independent Reflections	~2000 (Illustrative)
R _{int}	0.035 (Illustrative)
Final R indices [I>2σ(I)]	R ₁ = 0.045, wR ₂ = 0.110
R indices (all data)	R ₁ = 0.060, wR ₂ = 0.125

Goodness-of-fit on F ²	1.05
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Table 2: Selected Bond Lengths (Å)

Bond	Length (Å) (Illustrative)
C1 - C2	1.39
C2 - C3	1.39
C3 - C4	1.39
C4 - C5	1.39
C5 - C6	1.39
C6 - C1	1.39
C4 - C7	1.51
C7 - C8	1.52
C8 - C9	1.39
C9 - C10	1.38
C10 - N1	1.34
N1 - C11	1.34
C11 - C12	1.38
C12 - C8	1.39

Table 3: Selected Bond Angles (°)

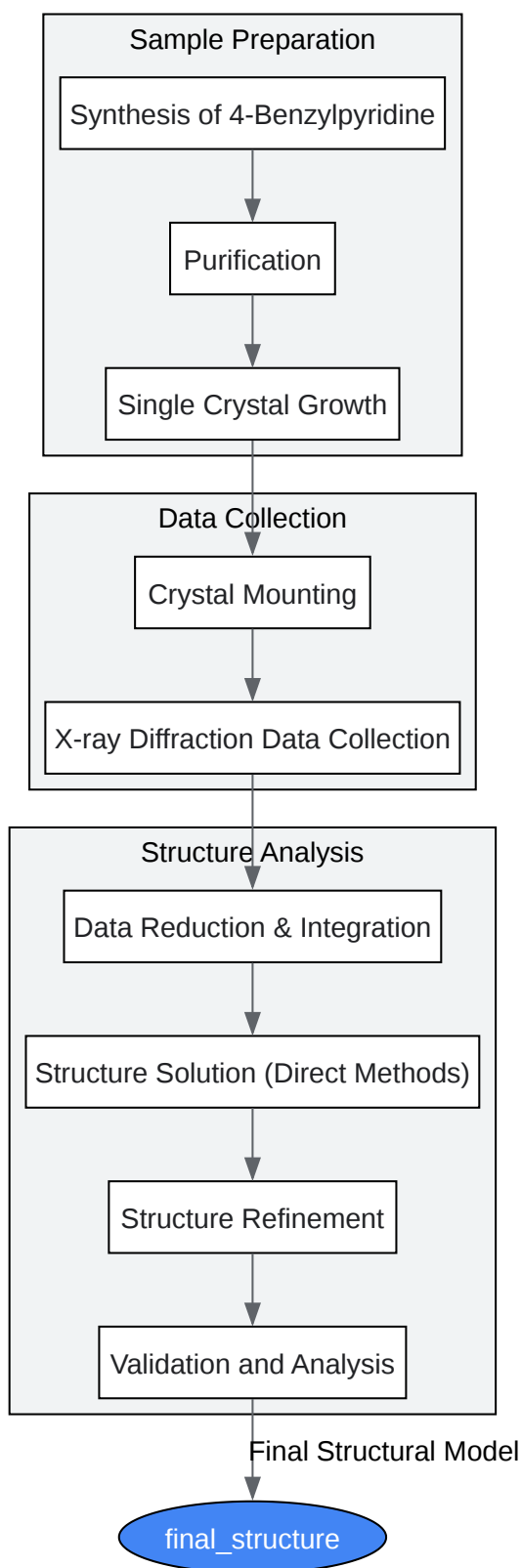
Angle	Angle (°) (Illustrative)
C1 - C4 - C7	121.0
C3 - C4 - C7	121.0
C4 - C7 - C8	112.5
C7 - C8 - C9	120.5
C7 - C8 - C12	120.5
C9 - C8 - C12	119.0
C8 - C9 - C10	120.0
C9 - C10 - N1	120.5
C10 - N1 - C11	117.0
N1 - C11 - C12	120.5
C11 - C12 - C8	120.0

Visualization of Structure and Workflow

Molecular Structure of 4-Benzylpyridine

Caption: Molecular structure of **4-Benzylpyridine**.

Experimental Workflow for Crystal Structure Determination



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Caption: Workflow for X-ray crystal structure determination.

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